Tetrakis(hydroxymethyl)phosphonium chloride
Description
Historical Perspectives and Evolution of THPC Research
The commercial journey of tetrakis(hydroxymethyl)phosphonium (B1206150) salts began in the 1950s, with THPC being introduced in 1953. nih.gov Its synthesis is achieved with high yield by reacting phosphine (B1218219) with formaldehyde (B43269) in the presence of hydrochloric acid. wikipedia.org Early research and application of THPC were predominantly focused on its use in the textile industry. nih.govfibre2fashion.com Specifically, it was a key component in the development of durable and crease-resistant flame-retardant finishes for cotton and other cellulosic fabrics. nih.govfibre2fashion.com The "Proban Process," for instance, involves treating THPC with urea (B33335), leading to condensation and the formation of an insoluble polymer that imparts flame retardancy to the fabric. wikipedia.orgfibre2fashion.com
Over the decades, the scope of THPC research has expanded significantly beyond textile finishing. Scientists began to explore its utility in other domains, driven by its unique chemical reactivity. This led to investigations into its role as a biocide in industrial water systems, a tanning agent in the leather industry, and a scale-remover in the oil industry. tandfonline.com More recently, the focus has shifted towards nanotechnology, where THPC has been rediscovered as an effective reducing and stabilizing agent for the synthesis of ultra-small noble metal nanoparticles. researchgate.netrsc.orgrsc.org This evolution highlights a continuous scientific interest in harnessing the properties of this versatile phosphonium (B103445) salt for new and advanced applications. rsc.org
Significance of THPC in Chemical Science and Technology
The significance of THPC stems from its multifaceted role in various technological applications. Its primary and most established industrial importance lies in the production of flame-retardant finishes for textiles, particularly for cotton. wikipedia.orgtaylorandfrancis.com The polymers formed from THPC are durable and effectively reduce the flammability of cellulosic materials, which was a critical development for safety in apparel and furnishings. nih.govfibre2fashion.com
Beyond flame retardancy, THPC's utility extends to several other sectors:
Water Treatment: It functions as a broad-spectrum biocide, controlling the growth of bacteria, algae, and fungi in industrial and commercial water systems.
Leather Tanning: THPC is employed as a tanning agent in the leather industry. tandfonline.com
Oil Industry: It is used in oilfield applications as a scale-remover and an agent to control sulfate-reducing bacteria (SRB). tandfonline.com
Nanotechnology: In the realm of materials science, THPC has proven to be a valuable reagent for the synthesis of metallic nanoparticles. rsc.org It acts as both a reducing agent and a stabilizing ligand, allowing for the single-step, room-temperature synthesis of a wide variety of monometallic and bimetallic nanoalloys with controlled small sizes (typically below 4 nm). researchgate.netrsc.orgrsc.orguh.edu
Biomedical Applications: Research has explored its use as an inexpensive, amine-reactive crosslinker for creating protein-based hydrogels for 3D cell encapsulation, demonstrating its potential in tissue engineering. chemicalbook.comnih.gov
The following table summarizes the key industrial applications of THPC:
Interactive Data Table: Key Industrial Applications of THPC| Industry Sector | Specific Application | Function of THPC |
|---|---|---|
| Textiles | Flame retardant finishing for cotton and cellulosic fabrics | Precursor to a durable, cross-linked polymer |
| Water Treatment | Biocide in industrial/commercial cooling water systems | Control of bacteria, algae, and fungi |
| Oil & Gas | Scale removal and control of sulfate-reducing bacteria (SRB) | Anti-microbial agent, iron sulfide (B99878) scale prevention |
| Leather | Tanning agent | Cross-linking collagen fibers |
| Nanotechnology | Synthesis of noble metal nanoparticles (e.g., Au, Ag, Pt, Pd) | Reducing and stabilizing agent |
| Biomaterials | Cross-linking agent for protein-based hydrogels | Covalent cross-linking for cell encapsulation |
Overview of THPC's Role as a Precursor to Reactive Species
A crucial aspect of THPC's chemistry is that it often serves as a stable reservoir for more reactive chemical species. tandfonline.comresearchgate.net The chemical behavior and reactivity of THPC solutions are highly dependent on pH. tandfonline.com In basic conditions, THPC undergoes a transformation to release tris(hydroxymethyl)phosphine (B1196123) (THP) and formaldehyde. wikipedia.org
The reaction with a base like sodium hydroxide (B78521) illustrates this transformation: [P(CH₂OH)₄]Cl + NaOH → P(CH₂OH)₃ + H₂O + H₂C=O + NaCl wikipedia.org
Tris(hydroxymethyl)phosphine (THP) is a more reactive species and a strong reducing agent. This in-situ generation of THP is fundamental to many of THPC's applications. For instance, in nanoparticle synthesis, THP is the active reducing agent that converts metal ions into metal nanoparticles. researchgate.net Similarly, its biocidal activity is linked to the ability of the generated THP to reduce disulfide bonds in the proteins of microbial cell entities.
Therefore, in many of its applications, THPC itself is not the primary active compound but rather a precursor that, under specific pH conditions, provides a controlled release of the highly reactive THP and formaldehyde. tandfonline.comresearchgate.net This precursor role allows for the convenient handling of a stable compound while enabling the potent effects of its more reactive derivatives when needed. researchgate.net
Properties
IUPAC Name |
tetrakis(hydroxymethyl)phosphanium;chloride | |
|---|---|---|
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InChI |
InChI=1S/C4H12O4P.ClH/c5-1-9(2-6,3-7)4-8;/h5-8H,1-4H2;1H/q+1;/p-1 | |
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InChI Key |
AKXUUJCMWZFYMV-UHFFFAOYSA-M | |
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Canonical SMILES |
C(O)[P+](CO)(CO)CO.[Cl-] | |
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Molecular Formula |
C4H12O4P.Cl, C4H12ClO4P | |
| Record name | TETRAKIS(HYDROXYMETHYL)PHOSPHONIUM CHLORIDE | |
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Related CAS |
22031-17-0 (phosphate[3:1]), 52221-67-7 (oxalate[2:1]), 55566-30-8 (sulfate[2:1]), 7580-37-2 (unspecified acetate) | |
| Record name | Tetramethylolphosphonium chloride | |
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DSSTOX Substance ID |
DTXSID5021330 | |
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Molecular Weight |
190.56 g/mol | |
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Physical Description |
Tetrakis(hydroxymethyl)phosphonium chloride is a clear slightly viscous,colorless to yellow liquid (20% H2O solution). (NTP, 1992), Dry Powder; Liquid, Crystalline solid; [ACGIH] Available commercially as an 80% aqueous solution; [MSDSonline] | |
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| Record name | Phosphonium, tetrakis(hydroxymethyl)-, chloride (1:1) | |
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| Record name | Tetrakis (hydroxymethyl) phosphonium chloride | |
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Boiling Point |
244 °F at 760 mmHg (NTP, 1992) | |
| Record name | TETRAKIS(HYDROXYMETHYL)PHOSPHONIUM CHLORIDE | |
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Flash Point |
greater than 200 °F (NTP, 1992) | |
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Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), In water, 40,000 mg/l, temp not specified. | |
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| Record name | TETRAMETHYLOLPHOSPHONIUM CHLORIDE | |
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Density |
1.322 at 64 °F (NTP, 1992) - Denser than water; will sink, 1.341 | |
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Vapor Pressure |
1 mmHg at 77 °F ; 6.0 mmHg at 84 °F; 110.0 mmHg at 124 °F (NTP, 1992), 0.00000011 [mmHg] | |
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| Record name | Tetrakis (hydroxymethyl) phosphonium chloride | |
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Color/Form |
Crystalline | |
CAS No. |
124-64-1 | |
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| Record name | Phosphonium, tetrakis(hydroxymethyl)-, chloride (1:1) | |
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Melting Point |
154 °C | |
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Synthetic Methodologies and Reaction Pathways of Thpc
Fundamental Synthesis Routes for THPC
The production of THPC is primarily achieved through the reaction of phosphine (B1218219) with formaldehyde (B43269), facilitated by the presence of an acid. Variations of this core method have been developed to enhance efficiency and utilize industrial byproducts.
Reaction of Phosphine with Formaldehyde and Hydrochloric Acid
The most fundamental and widely recognized method for synthesizing THPC involves the direct reaction of phosphine (PH₃) with formaldehyde (H₂C=O) in the presence of hydrochloric acid (HCl). wikipedia.orgnih.gov This reaction proceeds with high yield to produce the tetrakis(hydroxymethyl)phosphonium (B1206150) cation, with chloride as the counter-ion. wikipedia.org
A described process for this synthesis involves a two-step approach where phosphine and an excess of formaldehyde are reacted under pressure (approximately 4 to 15 atmospheres) at a temperature ranging from 25°C to 70°C. google.com This initial step results in the formation of a tris(hydroxymethyl)phosphine (B1196123) hemiacetal solution. Subsequently, this intermediate solution is treated with hydrochloric acid to yield the final THPC product. google.com The pH of the resulting solution is typically adjusted to a range of 0 to 3. google.com
| Reactants | Conditions | Product |
| Phosphine (PH₃) | Pressure: 4-15 atm | Tetrakis(hydroxymethyl)phosphonium chloride ([P(CH₂OH)₄]Cl) |
| Formaldehyde (H₂C=O) | Temperature: 25-70°C | |
| Hydrochloric Acid (HCl) | pH: 0-3 |
High-Concentration Phosphine Utilization in Industrial Off-Gas
In an effort to improve the sustainability of THPC production, methods have been developed to utilize phosphine from industrial off-gas streams, particularly from the phosphorus chemical industry. researchgate.netnih.gov This approach addresses both waste valorization and resource efficiency. Research has focused on synthesizing THPC from high-concentrations of phosphine generated during the processing of phosphorus sludge. nih.goviwaponline.com
Studies have identified optimal conditions for this process, including a space velocity of 150 h⁻¹, a reaction temperature of 60°C, and a specific ratio of raw materials (formaldehyde to hydrochloric acid) of 4:1. nih.goviwaponline.com This method demonstrates the feasibility of integrating THPC synthesis into existing industrial workflows, thereby reducing environmental impact and creating value from a waste stream. researchgate.net
Catalytic Oxidation Acceleration in THPC Synthesis
To enhance the reaction kinetics of THPC synthesis, catalytic approaches have been explored. The use of catalysts can significantly accelerate the formation of THPC. nih.gov Research has shown that copper chloride (CuCl₂) acts as an effective catalyst in the synthesis of THPC from phosphine, formaldehyde, and hydrochloric acid. nih.goviwaponline.com The presence of CuCl₂ leads to a notable acceleration of the reaction, which is attributed to catalytic oxidation. nih.goviwaponline.com
Further investigations have identified other potential catalysts for this process, including aluminum oxide, zinc oxide, stannic oxide, and their corresponding hydroxides and chlorides. google.com The use of these catalysts can reduce reaction times and material loss, leading to reaction yields of up to 99%. google.com
| Catalyst | Effect |
| Copper Chloride (CuCl₂) | Significantly accelerates THPC synthesis through catalytic oxidation. nih.goviwaponline.com |
| Aluminum/Zinc/Tin Oxides, Hydroxides, and Chlorides | Can reduce reaction time and material loss, achieving high yields. google.com |
Chemical Transformations and Derivatives of THPC
THPC serves as a precursor to other important phosphorus compounds through various chemical transformations. These derivatives have their own specific applications and properties.
Conversion to Tris(hydroxymethyl)phosphine (THP) and Formaldehyde
THPC can be readily converted to tris(hydroxymethyl)phosphine (THP) upon treatment with a base. When an aqueous solution of THPC is treated with sodium hydroxide (B78521) (NaOH), a neutralization reaction occurs, leading to the formation of THP, water, formaldehyde, and sodium chloride. wikipedia.org
The reaction is as follows: [P(CH₂OH)₄]Cl + NaOH → P(CH₂OH)₃ + H₂O + H₂C=O + NaCl wikipedia.org
This conversion is essentially a deformylation reaction. cdnsciencepub.com The process can also be achieved using a strongly basic anion exchange resin, which serves to neutralize the THPC and facilitate the decomposition of the presumed intermediate betaine (B1666868) into THP and formaldehyde. google.com The resulting THP is a versatile intermediate in its own right, used in the synthesis of other organophosphorus compounds.
Oxidation to Tris(hydroxymethyl)phosphine Oxide (THPO)
Tris(hydroxymethyl)phosphine (THP), derived from THPC, can be oxidized to form tris(hydroxymethyl)phosphine oxide (THPO). researchgate.net This oxidation can occur through various methods. For instance, THP in solution is susceptible to oxidation by atmospheric oxygen. wikipedia.org
| Precursor | Reagents/Conditions | Product |
| THPC | 1. NaOH (aq) | THP |
| THPC | 2. Strongly basic anion exchange resin | THP |
| THP | Air (O₂) | THPO |
| THPC | Lead Carbonate in n-propyl alcohol | THPO |
| Neutralized THPC/THP | Air/O₂ or H₂O₂ | THPO |
Oxidative Deformylation Methods
A notable synthetic pathway involving this compound is its oxidative deformylation. A convenient method for preparing tris(hydroxymethyl)phosphine oxide (THPO) involves the oxidative deformylation of THPC using lead carbonate in n-propyl alcohol. The reaction proceeds through the initial formation of tetrakis(hydroxymethyl)phosphonium hydroxide (THPOH), which is then deformylated to tris(hydroxymethyl)phosphine (THP). This intermediate, THP, is subsequently oxidized to THPO. The process is facilitated by the azeotropic distillation of di-n-propylformal and n-propyl alcohol. Depending on the specific conditions, the reaction can yield a phosphonium (B103445) hydroxide, a phosphine, or a phosphine oxide.
Reactions with Amines and Urea (B33335): Formation of P-CH2-NH Bridges
THPC readily reacts with primary and secondary amines, including amino acids and urea, to form stable phosphorus-carbon-nitrogen (P-CH2-NH) bridges. The reaction is characterized as a Mannich-type condensation. This process is initiated by the generation of a formaldehyde intermediate from a hydroxymethyl group on the THPC molecule. The liberated formaldehyde then reacts with an amine to produce an immonium ion. Subsequently, the remaining THPC derivative couples with this immonium ion, completing the replacement of a hydroxymethyl group and forming a covalent bond with the amine. chemicalbook.comresearchgate.net This tetra-functional reactivity allows THPC to act as a cross-linking agent for protein-based materials and hydrogels. chemicalbook.comresearchgate.net
In a significant industrial application known as the Proban Process, THPC is treated with urea to impart flame-retardant properties to cotton and other cellulosic fabrics. wikipedia.org The urea condenses with the hydroxymethyl groups of THPC, leading to the formation of insoluble, high-molecular-weight polymers. wikipedia.org In this reaction, the phosphonium structure is converted to a more stable phosphine oxide. wikipedia.org Studies on the interaction of THPC with collagen protein further confirm that the compound primarily links with the amino groups of the protein. chemicalbook.com
Table 1: Reactivity of THPC with Amine-Containing Compounds
Reactant Reaction Type Key Outcome Application / Significance Primary/Secondary Amines Mannich-type condensation Formation of P-CH2-NH bridges; cross-linking Hydrogel formation, protein modification [5, 7] Urea Condensation/Polymerization Conversion to phosphine oxide; formation of insoluble polymer Flame-retardant finishes for textiles (Proban Process) [1, 2] Collagen Covalent bonding Primarily links with amino groups Understanding of interaction with protein structures
Kinetic Studies of THPC-Urea Reactions
While specific kinetic studies exclusively detailing the THPC-urea reaction are not extensively documented in the literature, the reaction is known to proceed rapidly. wikipedia.org The kinetics can be inferred from studies of the well-documented base-catalyzed urea-formaldehyde condensation, which is mechanistically similar. Theoretical studies of urea-formaldehyde reactions propose an E1cb (unimolecular elimination of conjugate base) mechanism for the formation of a methyleneurea (B13816848) intermediate from methylolurea. The potential energy barrier for this step has been calculated to be significantly lower than that of a previously suggested SN2 mechanism, indicating a more favorable reaction pathway. Subsequent steps involve Michael addition reactions between the intermediate and anions of methylolureas, leading to the formation of various condensed structures like methylene (B1212753) and ether linkages. The formation of specific products is kinetically controlled initially, with thermodynamically more stable products becoming dominant as the reaction approaches equilibrium.
Reactivity with Other Monomers (e.g., Phenols, Polybasic Acids, Anhydrides)
Beyond its reactions with amines and urea, THPC is capable of condensing with a variety of other monomers, including phenols, polybasic acids, and anhydrides. wikipedia.org This reactivity underscores its utility as a precursor for various polymers. For instance, in reactions with acrylic acid, a type of carboxylic acid, one of the hydroxymethyl groups on the THPC molecule is displaced. This demonstrates its ability to engage in condensation reactions with acidic functional groups, although detailed mechanisms for its reactions with a broad range of phenols, polybasic acids, and anhydrides are not extensively detailed in available research.
Interaction with Metal Salts and Cations
Investigations into the interactions between THPC and its sulfate (B86663) analog (THPS) with various metal compounds have revealed significant reactivity. chemicalbook.com The tetrakis(hydroxymethyl)phosphine (THP) moiety, which can be formed from THPC, is responsible for complex formation with several metal cations. chemicalbook.com
Complexation with Fe³⁺, Hg²⁺, Pb²⁺
THPC demonstrates the ability to form stable complexes with several metal cations. Scanning ultraviolet/visible spectroscopy has been used to monitor the formation of these complexes. Studies applying molar ratios of 1-9 parts THP to 1 part metal ion (Mⁿ⁺) confirmed the formation of multiple, stable complexes of variable stoichiometry with Fe³⁺, Hg²⁺, and Pb²⁺. chemicalbook.com
Table 2: Complexation of THP Moiety with Metal Cations
Cation Observation Method of Detection Fe³⁺ Formation of several stable complexes Scanning ultraviolet/visible spectroscopy Hg²⁺ Formation of several stable complexes Scanning ultraviolet/visible spectroscopy Pb²⁺ Formation of several stable complexes Scanning ultraviolet/visible spectroscopy
Dissolution of Metal Sulfides
Solutions of phosphonium salts like THPC have been evaluated for their ability to dissolve metal sulfides. Research indicates that THPC can dissolve metal sulfide (B99878) precipitates, particularly under mildly acidic conditions. chemicalbook.com This capability is often accompanied by the formation of stable complexes between the THP moiety and the metal cations released into the solution. chemicalbook.com The dual functionality of dissolving the sulfide and sequestering the metal ion is a key aspect of this interaction.
Influence of Environmental Parameters on THPC Stability and Reactivity
The stability and reactive nature of this compound (THPC) are significantly influenced by environmental factors, particularly pH and temperature. These parameters dictate the compound's dissociation, degradation pathways, and the formation of subsequent products.
pH-Dependent Dissociation and Degradation Pathways
The pH of an aqueous solution is a critical determinant of THPC's chemical behavior and stability. tandfonline.com In solution, THPC is often not the primary reactive species; instead, it serves as a reservoir for more reactive compounds like tris(hydroxymethyl)phosphine (THP) and formaldehyde, with the equilibrium between these species being heavily pH-dependent. tandfonline.com
Studies using ³¹P Nuclear Magnetic Resonance (³¹P NMR), spectrophotometry, and titration have elucidated the decomposition process across a range of pH values. scientific.netresearchgate.net Aqueous solutions of THPC are stable at a pH below 5.0, containing a mixture of THPC, tris(hydroxymethyl)phosphine (TrHP), and tris(hydroxymethyl)phosphine oxide (TrHPO). researchgate.netresearchgate.net
Decomposition begins as the pH rises to 5.0, at which point THPC starts to yield an unstable intermediate, tetrakis(hydroxymethyl)phosphonium hydroxide (THPH). researchgate.netataman-chemicals.com As the solution becomes more alkaline, the degradation accelerates. At a pH of 8.0, THPC is completely converted to TrHP and TrHPO. researchgate.netataman-chemicals.com Upon reaching a pH greater than 9.0, all phosphorus-containing compounds in the solution are converted to TrHPO. scientific.netresearchgate.netresearchgate.net
The fundamental reaction in alkaline conditions involves the treatment of THPC with a base, such as sodium hydroxide, which converts it to tris(hydroxymethyl)phosphine (P(CH₂OH)₃). wikipedia.org This degradation under basic conditions is spontaneous and involves the abstraction of a proton, which results in the release of formaldehyde and the in-situ formation of THP. Consequently, as the pH of the solution increases, the concentration of THPC decreases while the concentration of liberated formaldehyde increases. researchgate.net
The following table details the relationship between pH and the corresponding concentrations of THPC and formaldehyde. researchgate.net
| pH | w(HCHO) % | w(THPC) % |
|---|---|---|
| 3.48 | 4.49 | 70.51 |
| 3.98 | 4.60 | 70.82 |
| 4.48 | 5.16 | 67.22 |
| 5.00 | 5.42 | 65.62 |
| 5.50 | 5.45 | 65.41 |
| 6.00 | 5.14 | 67.35 |
| 6.50 | 5.28 | 66.48 |
| 7.00 | 7.40 | 53.01 |
| 7.50 | 8.29 | 47.95 |
Thermal Decomposition Profiles and Products
Temperature is another critical factor governing the stability of THPC. Thermal analysis, including thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), has shown that the compound's structure begins to change upon heating to 152.4°C. researchgate.netataman-chemicals.com Significant weight loss, indicating decomposition, commences at 184.41°C. researchgate.netataman-chemicals.com Based on these findings, it is recommended that the application temperature for THPC should be maintained below 152°C to ensure its structural integrity. researchgate.netataman-chemicals.com
When heated to decomposition, THPC breaks down, emitting highly toxic fumes. nih.gov The thermal degradation process yields products such as hydrochloric acid and formaldehyde. nih.gov The resulting fumes are composed of phosphorus oxides and hydrogen chloride. nih.gov
The following table summarizes the key thermal decomposition characteristics of THPC.
| Parameter | Value/Description | Source(s) |
| Onset of Structural Change | 152.4°C | researchgate.net, ataman-chemicals.com, |
| Onset of Weight Loss | 184.41°C | researchgate.net, ataman-chemicals.com, |
| Recommended Max. Temp. | < 152°C | researchgate.net, ataman-chemicals.com |
| Gaseous Decomposition Products | Toxic fumes of phosphorous oxides and hydrogen chloride | nih.gov |
| Other Decomposition Products | Hydrochloric acid, Formaldehyde | nih.gov |
Advanced Applications and Mechanistic Investigations of Thpc Derived Materials
Flame Retardancy Mechanisms and Polymer Systems
Tetrakis(hydroxymethyl)phosphonium (B1206150) chloride (THPC) is a foundational organophosphorus compound used extensively in the production of flame-retardant finishes, particularly for cotton and other cellulosic textiles. wikipedia.orgzcsafety.com The efficacy of THPC-derived materials is rooted in their ability to form durable, cross-linked polymers within the fiber structure. syensqo.comsyensqo.com These treatments operate through complex chemical and physical mechanisms that suppress combustion in both the solid (condensed) phase and, to a lesser extent, the gas phase. nih.govnih.gov The most prominent commercial application is based on the reaction of THPC with urea (B33335), which forms the basis of established finishing processes. wikipedia.orggoogle.com
THPC-Urea Condensates and Resins
The industrial importance of THPC in flame retardancy is largely centered on its reaction with urea. wikipedia.org This process involves the formation of a THPC-urea precondensate, a low molecular weight polymer, which is then applied to the fabric. frppe.comformula1-dictionary.netfibre2fashion.com The hydroxymethyl groups of THPC condense with urea, initiating a polymerization reaction. wikipedia.org This precondensate is a key component in commercial flame-retardant systems, such as the Proban® process, which creates a durable finish on cotton and cotton-blend fabrics. wikipedia.orggoogle.comfibre2fashion.com The resulting polymer is designed to be permanently fixed within the textile fibers after a curing process. hombochem.comnih.gov
The transformation of the soluble THPC-urea precondensate into a durable, insoluble flame-retardant polymer is achieved through a critical ammonia (B1221849) curing step. fibre2fashion.comnih.gov In this process, the fabric is first impregnated with the THPC-urea solution and dried to a specific moisture level (a "pad-dry" process). google.com Subsequently, the treated fabric is exposed to ammonia gas in a specialized reaction chamber. fibre2fashion.comfrdrotex.com
The ammonia induces a rapid, exothermic reaction that cross-links the precondensate, forming a stable, high-molecular-weight polymer. fibre2fashion.comresearchgate.net This three-dimensional polymer network becomes physically embedded within the internal voids of the cotton fibers, rendering it insoluble and mechanically trapped. syensqo.comsyensqo.comtannerbolt.com The formation of this cross-linked polymer is irreversible. syensqo.comsyensqo.com
Following the ammonia cure, a final oxidation step is typically performed, often using hydrogen peroxide. frppe.comfibre2fashion.com This step converts the phosphorus from the phosphine (B1218219) (P+3) to the more stable phosphine oxide (P+5) state, which enhances the durability and stability of the finish. fibre2fashion.comnih.gov
Beyond flame retardancy, THPC-based treatments can confer additional benefits to cellulosic fabrics. The formation of a cross-linked polymer network within the cellulose (B213188) structure imparts a degree of crease resistance and contributes to a durable press finish. faa.govgoogle.com This effect is a consequence of the polymer reinforcing the fabric's structure, which helps it to resist wrinkling and maintain its shape.
A primary advantage of the THPC-urea finish with ammonia curing is its durability to laundering. researchgate.net The flame-retardant properties are designed to last for the useful life of the garment, provided that proper care instructions are followed. syensqo.comtannerbolt.com This durability is attributed to the formation of the insoluble, cross-linked polymer that is physically locked within the fibers and cannot be easily washed out. frppe.comnih.govtannerbolt.com
However, the longevity of the treatment is dependent on correct laundering procedures. The use of chlorine bleaches (sodium hypochlorite) must be avoided as they can chemically attack and degrade the flame-retardant polymer. tannerbolt.com Similarly, washing with soap powders in hard water can lead to the build-up of flammable calcium soap deposits, which can mask the flame-retardant effect. tannerbolt.com
| Exposure Time (seconds) | Predicted Body Burn % (New Coverall) | Predicted Body Burn % (Worn & Washed Coverall) |
| 2 | 0% | 0% |
| 4 | 5% | 3% |
| 6 | 15% | 12% |
| 8 | 25% | 20% |
| 10 | 38% | 33% |
Role of Phosphorus in Condensed Phase Flame Retardation
The primary flame-retardant mechanism for THPC on cellulosic materials like cotton occurs in the condensed phase (the solid material). nih.govformula1-dictionary.netresearchgate.net When the treated fabric is exposed to a flame, the phosphorus-containing polymer decomposes. frppe.com This thermal decomposition generates phosphoric acid. formula1-dictionary.netmdpi.com
The phosphoric acid acts as a catalyst to alter the thermal degradation pathway of the cellulose. frppe.com It accelerates the dehydration of the cellulose polymer at temperatures lower than those of normal combustion, promoting the formation of carbonaceous char and water while limiting the formation of flammable volatile gases. frppe.comformula1-dictionary.net This char forms an insulating barrier on the fabric surface. nih.govtannerbolt.com The stable char layer serves multiple functions: it physically shields the underlying, unburned material from the heat of the flame, reduces the amount of flammable pyrolysis products released into the gas phase, and limits the oxygen supply to the surface. nih.govformula1-dictionary.nettannerbolt.com This process effectively starves the fire of fuel and stops it from spreading. tannerbolt.com The presence of nitrogen from the urea in the polymer can create a synergistic effect, enhancing the charring process. researchgate.netmdpi.com
Gas Phase Flame Retardation Mechanisms
While the condensed-phase mechanism is dominant for THPC-treated cotton, a secondary mechanism can occur in the gas phase. nih.govnih.govresearchgate.net During the high-temperature pyrolysis of the treated fabric, some volatile phosphorus-containing compounds can be released from the material into the flame. mdpi.comruicoglobal.commdpi.com
Synergistic Effects with Nitrogen-Containing Compounds
The mechanism of this synergy involves the nitrogenous compounds promoting the phosphorylation of cellulose by the phosphorus-based flame retardant. During thermal decomposition, the combination leads to an increased formation of stable char. This char layer acts as an insulating barrier, which limits the heat transfer to the underlying polymer, reduces the production of flammable volatile gases, and dilutes the combustible gases with non-combustible gases like ammonia and nitrogen.
In the "Proban Process," THPC is treated with urea to form a precondensate. wikipedia.org This product is applied to the fabric and then cured with ammonia gas, which leads to the formation of an insoluble, high-molecular-weight polymer within the cotton fibers. wikipedia.org The resulting finish is durable and can withstand numerous launderings. The chemical reactions convert the phosphorus from the phosphonium (B103445) state to a more stable phosphine oxide structure embedded in the polymer matrix. wikipedia.org Research has consistently shown that the combined phosphorus-nitrogen (P-N) system is more effective at reducing fabric flammability than using a phosphorus-based agent alone.
Biocidal and Antimicrobial Research
Tetrakis(hydroxymethyl)phosphonium chloride is recognized for its application as a broad-spectrum microbiocide, particularly in commercial and industrial water systems. wikipedia.orgvcycletech.com Its utility stems from its effectiveness in controlling the growth of bacteria, fungi, and algae. vcycletech.com
Mechanism of Action as a Biocide
The biocidal activity of THPC is primarily attributed to its degradation product, tris(hydroxymethyl)phosphine (B1196123) (THP). In aqueous solutions, particularly under basic pH conditions, THPC can release a hydroxymethyl group to form THP. This in-situ formation is critical, as THP is a potent reducing agent and is the primary active molecule responsible for the antimicrobial effect.
The strong reducing nature of tris(hydroxymethyl)phosphine (THP) allows it to interact with vital cellular components. A key mechanism is the disruption of disulfide bonds (S-S) within microbial proteins and enzymes. nih.gov Disulfide bonds are crucial for maintaining the tertiary structure and, consequently, the biological function of many proteins. By reducing these bonds to sulfhydryl groups (SH), THP effectively denatures the proteins, leading to the disruption of cell membranes and the inactivation of essential enzymes, ultimately causing cell death. nih.gov This mechanism is particularly effective and allows for rapid microbial killing.
Application in Water Treatment Systems
THPC is applied in various industrial water systems to mitigate issues caused by microbial proliferation. These applications include commercial recirculating cooling water systems, heat transfer systems, and other industrial process waters. wikipedia.org Uncontrolled microbial growth in these systems can lead to biofouling, which impairs heat transfer efficiency, and microbiologically influenced corrosion (MIC), which damages equipment. samcotech.com THPC serves as an effective, non-oxidizing biocide to control slime-forming bacteria, sulfate-reducing bacteria (SRB), and other problematic microorganisms. vcycletech.com Its use helps maintain operational efficiency and the integrity of the water system infrastructure. watertechnologies.com
Potential in Anti-Biofilm Strategies
Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces. nih.gov These structures are notoriously difficult to eradicate as the matrix protects the embedded microbes from conventional biocides. nih.gov Research on the closely related compound tetrakis(hydroxymethyl)phosphonium sulfate (B86663) (THPS) has demonstrated significant efficacy in both preventing biofilm formation and eradicating mature biofilms. nih.gov For instance, studies have shown THPS to be highly effective against biofilms of Clostridioides difficile. nih.gov Given the shared active mechanism via the formation of THP, which disrupts cellular proteins, THPC holds strong potential for use in anti-biofilm strategies. nih.gov By breaking down key structural proteins within the cells, the active agent can compromise the integrity of the biofilm community.
Nanochemistry and Materials Synthesis
Beyond its traditional applications, THPC has emerged as a versatile reagent in the fields of nanochemistry and advanced materials synthesis. Its unique chemical properties allow it to function in multiple roles, including as a reducing agent, a stabilizing ligand, and a covalent cross-linker. researchgate.netchemicalbook.com
In nanochemistry, THPC is widely used for the single-step, room-temperature synthesis of ultra-small noble metal nanoparticles with mean diameters often below 4 nm. researchgate.netrsc.org In this process, THPC plays a dual role. First, it acts as a reducing agent, reducing metal salt precursors (e.g., salts of gold, platinum, palladium, silver) to their metallic state (M⁰). nih.govrsc.org Subsequently, a derivative of the compound, tris(hydroxymethyl)phosphine oxide (THPO), adsorbs onto the surface of the newly formed nanoparticles, acting as a stabilizing ligand that prevents aggregation and controls particle growth. researchgate.netnih.gov This method is valued for its simplicity and its ability to produce highly stable, monodisperse colloidal suspensions. rsc.org
| Nanoparticle Type | Metal Precursor Example | Typical Mean Diameter | Key Finding |
|---|---|---|---|
| Gold (Au) | HAuCl₄ | < 4 nm | THPC acts as both reducing and stabilizing agent precursor. chemicalbook.comnih.gov |
| Platinum (Pt) | H₂PtCl₆ | < 4 nm | Produces highly stable colloidal suspensions. researchgate.netnih.gov |
| Palladium (Pd) | Not specified | ≤ 4 nm | Used to generate seed nanoparticles for nanoshell synthesis. rsc.org |
| Silver (Ag) | Not specified | ≤ 4 nm | THPC-generated nanoparticles can be used to create nanoshells on silica (B1680970) cores. rsc.orguh.edu |
| Bimetallic/Trimetallic Nanoalloys | Mixtures of metal salts | < 4 nm | Allows for the synthesis of complex nanoalloys at room temperature. researchgate.net |
THPC has also been identified as an effective covalent cross-linking agent for the fabrication of protein-based hydrogels. nih.govnih.gov It is described as an inexpensive, amine-reactive, aqueous cross-linker suitable for applications such as 3D cell encapsulation. chemicalbook.comnih.gov The mechanism involves a Mannich-type reaction where THPC's hydroxymethyl groups react with primary and secondary amines found in amino acid residues (like lysine) of proteins such as gelatin or elastin-like proteins. nih.govrsc.org This reaction forms stable, covalent bonds that create a cross-linked hydrogel network. nih.gov Researchers have demonstrated that by varying the concentration of THPC, it is possible to tune the mechanical properties (e.g., storage moduli) and gelation time of the resulting hydrogels. nih.govnih.gov
| Protein Base | Cross-linker | Tunable Property | Observed Range/Effect |
|---|---|---|---|
| Recombinant Elastin-Like Protein | THPC | Gelation Time | Tunable from ~7 to 27 minutes. nih.gov |
| Recombinant Elastin-Like Protein | THPC | Mechanical Properties (Storage Moduli) | Tunable from ~250 Pa to ~2200 Pa. nih.gov |
| Gelatin | THPC | Cytocompatibility | Can be improved with post-fabrication thermal treatments. rsc.org |
| Keratose Proteins | THPC | Scaffold Formation | Used to develop novel biopolymer-based scaffolds. rsc.org |
THPC as a Reducing and Stabilizing Agent for Nanoparticles
THPC is widely recognized for its dual functionality as both a reducing and stabilizing agent in the aqueous synthesis of metallic nanoparticles. rsc.orgnih.gov This single-step method, conducted at room temperature, allows for the production of ultra-small colloidal nanoparticles with narrow size distributions and exceptional long-term stability. rsc.orgrsc.org The organophosphorus compound promotes the nucleation and growth of noble metal atoms while concurrently reducing surface energy to yield stable nanoparticles. rsc.orgnih.gov
The efficacy of THPC as a reducing agent has been demonstrated in the synthesis of various noble metal nanoparticles, most notably gold (Au) and platinum (Pt). rsc.orgchemicalbook.com This process typically involves the reduction of a metal salt precursor, such as tetrachloroauric(III) acid (HAuCl₄) or chloroplatinic acid (H₂PtCl₆), in an aqueous solution containing THPC and a base like sodium hydroxide (B78521) (NaOH). nih.govchemicalbook.com The resulting nanoparticles are characterized by their small size, typically below 4 nm in diameter. rsc.orgrsc.orguh.edu For instance, Au nanoparticles prepared with THPC can be used as seeds for the subsequent growth of more complex nanostructures like nanoshells. uh.edumdpi.com
Table 1: Representative Synthesis Parameters and Resulting Nanoparticle Sizes for THPC-Mediated Synthesis
| Metal Precursor | Reducing/Stabilizing Agent | Resulting Nanoparticle | Average Diameter |
|---|---|---|---|
| HAuCl₄ | THPC/NaOH | Gold (Au) Nanoparticles | ~2.5 nm mdpi.com |
This table provides illustrative examples of nanoparticle synthesis using THPC.
The application of THPC extends to the synthesis of more complex bimetallic and trimetallic nanoalloys. rsc.org This method allows for the creation of alloyed nanoparticles containing various noble metals, which exhibit high stability in aqueous solutions for extended periods. rsc.orgrsc.org For example, gold-platinum (Au-Pt) alloyed nanoparticles have been successfully synthesized using THPC. nih.gov The ability to control the size of these metallic nanoalloys, keeping them under 5 nm, has been achieved by preparing them with selected capping agents. nih.gov The formation of these nanoalloys opens up possibilities for materials with tailored catalytic and electronic properties stemming from the synergistic effects between the constituent metals. researchgate.netresearchgate.netnih.gov
Despite its widespread use, the precise mechanism of THPC's dual role has been a subject of investigation. Recent studies using in situ Nuclear Magnetic Resonance (NMR) spectroscopy have provided significant insights, challenging the long-held assumption that THPC itself is the direct reducing agent. rsc.orgnih.gov
The reaction mechanism involves the following key steps:
Conversion of THPC: In the presence of a base (e.g., NaOH), THPC is converted to tris(hydroxymethyl)phosphine (THP). nih.govresearchgate.net
Generation of Reducing Agents: The process generates the actual reducing agents, which have been identified as methanol (B129727) and hydrogen. rsc.org
Formation of the Stabilizing Agent: THP is subsequently oxidized to form tris(hydroxymethyl)phosphine oxide (THPO). rsc.orgresearchgate.net It is this oxidized form, THPO, that acts as the true stabilizing agent, adsorbing onto the nanoparticle surface and preventing agglomeration. rsc.orgresearchgate.net
Therefore, THPC serves as a precursor that, under reaction conditions, generates the necessary species for both the reduction of metal ions and the stabilization of the resulting nanoparticles. rsc.org The different stabilities observed between gold and platinum nanoparticles are attributed to the distinct catalytic activities of the metals themselves in these transformation processes. rsc.orgnih.gov
P-Doped Carbon Synthesis from THPC-Urea Precursors
A novel application of THPC is in the synthesis of phosphorus and nitrogen co-doped carbonaceous materials. rsc.orgrsc.org By using THPC and urea as the phosphorus and nitrogen sources respectively, a one-step procedure can yield functional carbons with high heteroatom content. rsc.orgrsc.org This approach is inspired by chemistry developed for flame retardants in the textile industry. rsc.org
A unique feature of using THPC as a precursor is that it contains pre-existing phosphorus-carbon (P-C) bonds. rsc.orgrsc.org This contrasts with many other methods for producing P-doped carbons that rely on oxidized phosphorus sources like phosphoric acid, which predominantly form P-O-C linkages. mdpi.comrsc.org The thermal treatment of the THPC-urea resin leads to the formation of a P/N co-doped carbonaceous material. rsc.orgresearchgate.net Spectroscopic analyses, including ³¹P NMR and XPS, suggest the formation of unusual phosphorus environments within the carbon matrix, which are tentatively attributed to C-P-N domains. rsc.orgrsc.org The high reactivity of the hydroxymethyl groups in THPC facilitates its condensation with urea, leading to the incorporation of both phosphorus and nitrogen into the final carbon structure. rsc.org
While the direct thermal treatment of the THPC-urea resin yields a P/N co-doped material, it results in a product with virtually no porosity. rsc.orgresearchgate.net To address this, a salt-templating strategy has been effectively employed. rsc.org By conducting the in situ polymerization and subsequent calcination of the THPC-urea precursors in a metal chloride hydrate, such as calcium chloride hydrate, porous materials can be generated. rsc.org
In this process, the molten salt acts as both a reaction medium and a porogen. rsc.orgresearchgate.net During calcination, the salt forms a template around which the carbonaceous framework develops. frontiersin.org Upon removal of the salt, a porous structure remains. This method allows for the creation of materials with significant specific surface areas, reaching up to 600 m² g⁻¹, and high phosphorus content (up to 18 wt%). rsc.orgrsc.org The use of the porogen agent affects the development of both micro- and mesopores within the carbon structure. rsc.orgresearchgate.net
Table 2: Impact of Synthesis Method on Properties of THPC-Urea Derived Carbons
| Synthesis Method | Key Feature | Resulting Porosity | Specific Surface Area (SBET) |
|---|---|---|---|
| Direct Calcination | No porogen | Virtually non-porous rsc.orgresearchgate.net | Low |
This table summarizes the effect of the synthesis route on the physical properties of the resulting P/N-doped carbon materials.
Role in Polymer Gel Dosimetry for Medical Physics
This compound (THPC) plays a crucial role in the formulation of normoxic polymer gel dosimeters, which are used for three-dimensional dose verification in radiation therapy. mdpi.com Its primary function is to create an oxygen-free environment, which is essential for the radiation-induced polymerization reactions that form the basis of dose measurement. nih.gov
THPC as an Antioxidant and Oxygen Scavenger
Oxygen is a potent inhibitor of the free-radical polymerization process that occurs in polymer gel dosimeters upon exposure to ionizing radiation. nih.gov THPC is utilized as an antioxidant or oxygen scavenger to overcome this inhibition, allowing the dosimeters to be manufactured under normal atmospheric (normoxic) conditions. mdpi.comnih.govnih.gov This simplifies the manufacturing process, which previously required cumbersome anoxic conditions. nih.gov THPC has been recognized for its rapid and effective oxygen scavenging capabilities, making it a promising and widely used antioxidant in various polymer gel formulations, including those based on polyacrylamide (PAGAT) and methacrylic acid (MAGAT). nih.govmdpi.commq.edu.au The reactions involving THPC lead to the scavenging of O₂, thereby permitting the radiation-induced polymerization to proceed in proportion to the absorbed dose. nih.gov
Reactions with Gel Constituents and Impact on Dose Sensitivity
These interactions have a direct impact on the dose sensitivity of the dosimeter. The reaction between THPC and gelatin can lead to a lower observed dose sensitivity in normoxic gels compared to their anoxic counterparts. nih.gov For instance, the dose sensitivity of a PAGAT gel was found to be significantly lower (approximately 0.36 ± 0.04 H Gy⁻¹) than a polyacrylamide gel made under anoxic conditions (approximately 0.83 ± 0.03 H Gy⁻¹). nih.gov Furthermore, increasing the concentration of THPC has been shown to cause a decreasing response in the dosimeter, not by inhibiting polymerization itself, but by altering the structure of the resulting polymer. nih.govresearchgate.net It is hypothesized that THPC not only scavenges radicals but also modifies the morphology of both the gelatin network and the radiation-induced polymer. nih.gov However, studies have shown that THPC remains unreactive with the monomers acrylamide (B121943) and bis-acrylamide under unirradiated conditions. nih.gov
Optimization of THPC Concentration for Dosimeter Performance
The concentration of THPC is a critical parameter that must be optimized to ensure accurate and reliable dosimetry. An insufficient concentration will result in incomplete oxygen scavenging, leading to an inhibited polymerization and a dose-response curve with a threshold effect. researchgate.net Conversely, an excessively high concentration can decrease the dosimeter's sensitivity and alter the kinetics of post-irradiation reactions. nih.govresearchgate.net
Research has focused on identifying the optimal THPC concentration that maximizes dose response while minimizing oxygen inhibition. For polyacrylamide gel (PAGAT) dosimeters imaged with x-ray computed tomography, the optimal concentration was found to be approximately 4.5 mM. nih.govresearchgate.net Below this concentration, gels showed oxygen inhibition at low doses. semanticscholar.org For MAGAT dosimeters, a formulation with 10 mM THPC, along with optimized concentrations of other components, was found to provide the greatest change in the measured signal. mq.edu.auresearchgate.net The optimization process involves a trade-off between efficient oxygen scavenging and the reduction in dose sensitivity caused by THPC's side reactions.
| Dosimeter Type | Optimal THPC Concentration | Key Finding |
| PAGAT (Polyacrylamide Gelatin Tetrakis) | ~4.5 mM | Maximizes dose response while minimizing O₂ inhibition. nih.govresearchgate.net |
| MAGAT (Methacrylic Acid Gelatin Tetrakis) | 10 mM | Provides the greatest change in R2 (spin-spin relaxation rate). mq.edu.auresearchgate.net |
Applications in Leather Tanning
This compound and its related sulfate salt (THPS) are used in the leather industry as tanning agents. xinte-chem.com This application is part of a move towards more environmentally benign tanning systems, as THPC is considered to have low toxicity and is readily biodegradable. scispace.com It can be used in combination with other tanning agents, such as aluminum salts, to produce leathers with desirable properties, including high shrinkage temperatures and good color fastness. scispace.comsemanticscholar.org
Reaction Mechanism with Collagen Protein
The tanning action of THPC is based on its ability to cross-link the collagen fibers in animal hides. The primary reaction mechanism involves the interaction of the hydroxymethyl groups of THPC with the primary and secondary amine groups present in the amino acid residues of the collagen protein, such as lysine. scispace.comnih.gov This reaction is suggested to be a Mannich-type reaction. nih.govrsc.org
The proposed mechanism involves the following steps:
Generation of formaldehyde (B43269) from a hydroxymethyl arm of the THPC molecule. nih.gov
The formaldehyde then reacts with a primary or secondary amine group on the collagen protein to form an immonium ion. nih.gov
The phosphorus-containing derivative then reacts with this immonium ion, completing the coupling to the amine group and forming a stable, covalent cross-link. nih.gov
Studies using model compounds like ethylenediamine (B42938) (as a substitute for amino groups) have confirmed that THPC primarily links with the amino groups of collagen, with lesser reactions occurring with hydroxyl and amido groups. chemicalbook.com This cross-linking process stabilizes the collagen structure, converting the raw hide into durable leather.
Chemical Reagent in Organic Synthesis
Beyond its large-scale industrial applications, this compound serves as a versatile reagent in organic synthesis. chemicalbook.com It is an air-stable and accessible organophosphorus compound that can be quantitatively synthesized from phosphine and formaldehyde. researchgate.net
THPC is particularly useful as a precursor to tris(hydroxymethyl)phosphine, a valuable ligand in coordination chemistry, which is formed by treating THPC with aqueous sodium hydroxide. wikipedia.org Its reactivity with amines allows it to be used as an aqueous, amine-reactive cross-linker. researchgate.net This reactivity has been demonstrated with various amino acids, including lysine, glycine, and proline. researchgate.net Furthermore, THPC can be used as a reducing and stabilizing agent in the synthesis of metallic nanoparticles. chemicalbook.com For example, it has been employed in the single-step, room-temperature synthesis of gold and platinum nanoparticles, as well as bimetallic and trimetallic nanoalloys. chemicalbook.com
Synthesis of Tris(hydroxymethyl)phosphine Oxide (THPO)
Tris(hydroxymethyl)phosphine oxide (THPO) is a significant derivative of this compound (THPC). researchgate.net Its synthesis is primarily achieved through the oxidation of tris(hydroxymethyl)phosphine (THP). researchgate.netresearchgate.net The initial step in this process involves the conversion of THPC to THP. This is accomplished by treating an aqueous solution of THPC with a base, such as sodium hydroxide or triethylamine. wikipedia.orgwikipedia.org
[P(CH₂OH)₄]Cl + NaOH → P(CH₂OH)₃ + H₂O + H₂C=O + NaCl wikipedia.org
Once THP is formed, it can be oxidized to THPO. The industrial production of THPO often relies on the straightforward oxidation of THP (derived from neutralized THPC) using oxidizing agents like hydrogen peroxide (H₂O₂) or air (O₂). researchgate.netresearchgate.net In an alkaline aqueous environment, THP can also be oxidized by water, which results in the liberation of hydrogen gas. researchgate.netresearchgate.net Another method involves the interaction of THPC with an excess of a strongly basic anion exchange resin in its hydroxide form, which directly yields the corresponding phosphine oxide. google.com
The synthesis pathway highlights the role of THPC as a stable and accessible precursor for producing THPO, which is widely utilized as a crosslinker or chain-extender in the production of flame-retardant polymers. researchgate.netresearchgate.net
| Reactant | Reagent(s) | Product | Synthesis Method |
| This compound (THPC) | 1. Base (e.g., NaOH) 2. Oxidizing Agent (e.g., H₂O₂, Air) | Tris(hydroxymethyl)phosphine oxide (THPO) | Two-step: Neutralization then Oxidation |
| This compound (THPC) | Excess basic anion exchange resin (hydroxide form) | Tris(hydroxymethyl)phosphine oxide (THPO) | Direct Conversion |
Formation of Quaternary Phosphonium Salts as Catalysts
Quaternary phosphonium salts, which can be derived from THPC, have emerged as a versatile class of catalysts in organic synthesis. alfachemic.comnih.gov These salts are characterized by a central tetravalent phosphorus atom bonded to four organic substituents, creating a positively charged cation. nih.govresearchgate.net Their utility as catalysts stems from their thermal stability, which is generally higher than their ammonium-based counterparts, and their ability to function under a variety of reaction conditions. researchgate.net The development of chiral quaternary phosphonium salts has significantly expanded their application, enabling their use in asymmetric synthesis where control of stereochemistry is crucial. rsc.orgmagtech.com.cn
Phase-Transfer Catalysis
Quaternary phosphonium salts are highly effective phase-transfer catalysts (PTCs). researchgate.netnbinno.com Phase-transfer catalysis is a powerful technique for facilitating reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. nbinno.com The phosphonium salt catalyst functions by transporting a reactive anion from the aqueous phase into the organic phase where the reaction occurs. nbinno.com
The catalytic cycle involves the lipophilic phosphonium cation pairing with the reactive anion. nbinno.com The bulky and hydrophobic organic groups on the phosphorus atom make the resulting ion pair soluble in the organic solvent. nbinno.com Once in the organic phase, the "naked" anion is highly reactive and can participate in the desired transformation. nbinno.com Phosphonium-based PTCs are noted for their high thermal and chemical stability, making them advantageous for reactions that require elevated temperatures or are performed under strongly basic conditions. researchgate.net
| Catalyst Type | Key Feature | Mechanism of Action | Advantages |
| Quaternary Phosphonium Salt | Lipophilic Cation | Transports reactive anions from aqueous to organic phase. | High thermal and chemical stability, effective under harsh conditions. |
Asymmetric Transformations
A significant advancement in the field has been the development of chiral quaternary phosphonium salts as catalysts for asymmetric transformations. researchgate.netrsc.org This area of research focuses on creating catalysts that can induce enantioselectivity in a variety of organic reactions. rsc.org While chiral quaternary ammonium (B1175870) salts have been extensively studied, the development of effective chiral phosphonium salt catalysts has occurred more recently. rsc.org
These specialized catalysts have been successfully applied in several types of asymmetric reactions, including:
Alkylation Reactions : Chiral phosphonium salts have catalyzed the benzylation of β-carbonyl esters. alfachemic.com
Michael Addition Reactions : These catalysts are used for the asymmetric Michael addition of 3-aryloxindoles. magtech.com.cn
Mannich Reactions : The asymmetric Mannich reaction of 3-aryloxindoles has been achieved using chiral phosphonium salts. magtech.com.cn
Amination Reactions : Chiral C₂-symmetric bi-naphthalene-derived quaternary phosphonium salts have been reported to catalyze the asymmetric amination of β-ketoesters. alfachemic.com
Cyclization Reactions : Dipeptide-derived multifunctional phosphonium salts have proven efficient in catalyzing tandem asymmetric Michael addition/intramolecular Sₙ2 reactions to form five- or six-membered carbocycles and heterocycles. nih.gov
The design of these catalysts often incorporates structural features like biphenyl (B1667301) naphthalene (B1677914) skeletons or spiro ring skeletons to create a well-defined chiral environment around the catalytic center. alfachemic.com
Cycloaddition Reactions
The application of quaternary phosphonium salts as phase-transfer catalysts in cycloaddition reactions is less common compared to other transformations. alfachemic.com A cycloaddition is a chemical reaction where two or more unsaturated molecules combine to form a cyclic adduct, with a net reduction in bond multiplicity. wikipedia.org However, specific instances have demonstrated their potential in this area. alfachemic.com
Research has shown that a fluorinated quaternary phosphonium salt can act as a phase-transfer catalyst for the cycloaddition reaction of an acetal (B89532) with an activated imine. alfachemic.com This particular reaction yields a disubstituted lactam product with high yield and diastereoselectivity, succeeding where some quaternary ammonium fluoride (B91410) catalysts failed to produce satisfactory results. alfachemic.com This highlights a niche but important catalytic application for specifically designed phosphonium salts. alfachemic.com
Adhesives and Coatings
This compound (THPC) plays a crucial role in the formulation of specialized coatings, particularly for textile applications. wikipedia.org It is a key component in the production of crease-resistant and flame-retardant finishes for cotton and other cellulosic fabrics. wikipedia.orgnih.gov The process involves applying THPC-based formulations to the fabric, which, upon curing, form a durable polymer that adheres to the fibers. wikipedia.org These treatments are valued for their durability and resistance to washing. krwater.com
Enhancement of Adhesion Properties and Durability
The effectiveness of THPC in coatings is due to its ability to form durable, cross-linked, high-molecular-weight polymers directly on the substrate. wikipedia.orgnih.gov In a widely used process, THPC is treated with a co-reactant, such as urea. wikipedia.org The hydroxymethyl groups of THPC condense with the urea, leading to the rapid formation of an insoluble polymer. wikipedia.org During this reaction, the phosphorus center is converted from a phosphonium structure to a more stable phosphine oxide. wikipedia.org
| Application | THPC-based Process | Mechanism | Outcome |
| Textile Finishing | Condensation with urea followed by ammonia cure. | Formation of an insoluble, cross-linked phosphine oxide polymer on the fabric. | Durable and wash-resistant flame-retardant and crease-resistant properties. |
Analytical Methodologies for Thpc and Its Derivatives
Identification and Characterization Techniques
The characterization of THPC and its derivatives relies on a combination of methods that provide information on the phosphorus environment, molecular vibrations, and electronic transitions, as well as techniques to separate the parent compound from related substances.
Spectroscopy is a cornerstone in the analysis of organophosphorus compounds, offering non-destructive and highly detailed molecular information.
Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is an exceptionally powerful tool for studying phosphorus-containing compounds due to the 100% natural abundance and high sensitivity of the ³¹P nucleus. researchgate.net It provides detailed information about the chemical environment, oxidation state, and bonding of the phosphorus atom.
In ³¹P NMR spectroscopy, the chemical shift (δ) is indicative of the specific phosphorus species present in a sample. THPC exhibits a characteristic resonance that allows for its unambiguous identification. Research has shown that in quantitative, single-scan, inverse-gated ³¹P{¹H} NMR spectroscopy, THPC can be assigned a resonance at approximately 27.8 ppm. chemicalbook.com This technique is sensitive enough to monitor the progress of reactions involving THPC and to differentiate it from its various derivatives and reaction byproducts. chemicalbook.comnih.gov For instance, the conversion of THPC to other phosphine (B1218219) species can be tracked by the appearance of new signals corresponding to those products. nih.gov
A comparative analysis of the chemical shifts for THPC and some of its common derivatives highlights the utility of ³¹P NMR in distinguishing between these closely related structures.
| Compound | Abbreviation | Chemical Shift (δ) in ppm |
|---|---|---|
| Tetrakis(hydroxymethyl)phosphonium (B1206150) chloride | THPC | ~27.8 |
| Tris(hydroxymethyl)phosphine (B1196123) | THP | ~4.00 |
| Tris(hydroxymethyl)phosphine oxide | THPO | ~4.07 |
Data sourced from studies on the NMR characterization of THPC reaction media. chemicalbook.comnih.gov
The precise chemical shift is sensitive to factors such as the solvent, pH, and concentration, but the relative positions of the peaks provide a reliable method for structural elucidation and purity assessment. researchgate.net
Ultraviolet-Visible (UV/Vis) spectroscopy is employed to study the electronic transitions within molecules and is particularly useful for analyzing transition metal complexes. libretexts.org While THPC itself does not have strong chromophores in the visible region, its ability to act as a ligand and form complexes with metal ions allows for indirect analysis using this technique. chemicalbook.comspectroscopyonline.com
The formation of a complex between the tetrakis(hydroxymethyl)phosphonium cation and a metal ion can be monitored by observing changes in the UV/Vis spectrum. chemicalbook.com This method has been used to investigate the interaction of the THP moiety (derived from THPC) with various metal ions, including Fe²⁺, Fe³⁺, Cu²⁺, Zn²⁺, Hg²⁺, and Pb²⁺. chemicalbook.com The appearance of new absorption bands or shifts in existing bands confirms the formation of complexes. researchgate.net
In a related application, a method for detecting the sister compound Tetrakis(hydroxymethyl)phosphonium sulfate (B86663) (THPS) involves its reaction with a potassium permanganate (B83412) (KMnO₄) solution. The presence of THPS is determined by measuring the decrease in KMnO₄ absorption intensity at a wavelength of 525 nm, indicating a redox reaction has occurred. google.com This principle of monitoring a reaction with a colored species can be applied to quantify compounds like THPC that are not directly chromophoric.
| Analyte/System | Methodology | Measurement Wavelength (λ) | Principle |
|---|---|---|---|
| THP-Metal Ion Complexes | Complex Formation Monitoring | Variable (scanned) | Observation of new or shifted absorption bands upon complexation. chemicalbook.com |
| THPS (related compound) | Reaction with KMnO₄ | 525 nm | Quantification based on the reduction of KMnO₄ absorbance. google.com |
Fourier-Transform Infrared (FT-IR) spectroscopy is a vibrational spectroscopy technique used to identify functional groups within a molecule. An IR spectrum provides a molecular fingerprint that can be used for structural confirmation. Infrared spectral data for THPC have been reported and are used for routine identification. nih.govwho.intnih.gov
The FT-IR spectrum of THPC is characterized by specific absorption bands corresponding to the vibrations of its constituent bonds. For example, an 80% aqueous solution of THPC exhibits a strong, broad band around 3197 cm⁻¹, which is characteristic of the O-H stretching vibrations of the hydroxymethyl groups. researchgate.net Other key vibrations include C-H stretching, O-H bending, C-O stretching, and P-C stretching, which collectively confirm the compound's structure. tandfonline.com
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
|---|---|
| O-H Stretching | ~3197 (strong, broad) |
| C-H Stretching | ~2900-3000 |
| C-O Stretching | ~1000-1100 |
| P-C Stretching | ~700-800 |
Data interpreted from published spectral information. researchgate.nettandfonline.com
Raman spectroscopy can be used to characterize the solid-state structure of THPC and identify different crystalline forms, or polymorphs, by detecting subtle differences in their crystal lattice vibrations. spectroscopyonline.com While specific research findings on the Raman spectrum of THPC are not extensively detailed in readily available literature, the principles of the technique make it a valuable tool for the structural analysis of THPC and its coordination compounds.
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a multi-component sample containing THPC and its derivatives or impurities, chromatographic methods are essential for isolation and quantification.
High-Performance Liquid Chromatography (HPLC) is a premier technique used to separate, identify, and quantify components in a liquid mixture. libretexts.org It is well-suited for analyzing non-volatile and thermally sensitive compounds like THPC. researchgate.net The NIOSH 5046 method, for instance, details a procedure for determining THPC by derivatizing it to release formaldehyde (B43269), which is then measured. cdc.gov However, direct analysis is also possible. A typical HPLC system for this purpose would consist of a C18 column with an isocratic mobile phase, such as a mixture of formic acid and methanol (B129727), coupled with a UV detector for quantification based on peak area. semanticscholar.orgphcogj.com
Ion chromatography is another powerful method for analyzing ionic species like the tetrakis(hydroxymethyl)phosphonium cation. One microanalytical method for phosphonium (B103445) salts involves ion chromatography followed by a post-column reaction with an acetylacetone (B45752) reagent. This reaction forms a formaldehyde derivative that can be detected spectrophotometrically at 425 nm. cdc.gov
| Technique | Principle | Detection Method | Application |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary phase (e.g., C18) and a liquid mobile phase. libretexts.org | UV Detector. cdc.gov | Quantification and purity assessment of THPC. |
| Ion Chromatography | Separation of ions based on their affinity for an ion-exchange resin. cdc.gov | Post-column derivatization and UV/Vis detection (425 nm). cdc.gov | Microanalytical determination of THPC in solution. |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. nih.gov | Visualization under UV light or with staining agents. | Purity analysis of bulk THPC material. nih.gov |
Thermal Analysis Methods
Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. uni-siegen.de These methods are crucial for determining the thermal stability of compounds like THPC. researchgate.net
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time. uni-siegen.de This technique is particularly useful for studying decomposition processes. uni-siegen.denih.gov For THPC, TGA studies have shown that the compound begins to lose weight at approximately 184.41°C. researchgate.netnottingham.edu.cn This indicates the onset of thermal decomposition. The analysis of TGA curves helps in understanding the different stages of decomposition, which may include dehydration and the breakdown of the molecular structure. researchgate.net
Differential Thermal Analysis (DTA) is a technique where the temperature difference between a sample and an inert reference material is measured as both are subjected to a controlled temperature program. wikipedia.orgcam.ac.uk DTA can detect thermal events such as phase transitions, melting, and decomposition. uni-siegen.delibretexts.org When used in conjunction with TGA, DTA provides a more complete picture of the thermal behavior of a substance by identifying whether a thermal event is associated with a mass change. uni-siegen.de For THPC, DTA can reveal endothermic or exothermic processes related to its decomposition. nih.govwho.int
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org It provides quantitative information about the enthalpy changes associated with thermal events. hu-berlin.deyoutube.com DSC studies on THPC have indicated that its structure begins to change when heated to 152.4°C. researchgate.netnottingham.edu.cn This suggests that an application temperature below this point is advisable to maintain the compound's integrity. researchgate.net The melting point of THPC is reported to be 150°C. wikipedia.org
Table 1: Thermal Properties of Tetrakis(hydroxymethyl)phosphonium chloride (THPC)
| Analytical Method | Event | Temperature (°C) | Citation |
| DSC | Onset of Structural Change | 152.4 | researchgate.netnottingham.edu.cn |
| TGA | Onset of Weight Loss | 184.41 | researchgate.netnottingham.edu.cn |
Microscopic and Elemental Analysis
A variety of analytical methods have been utilized to identify and characterize THPC-based polymers. nih.govwho.int Microscopic techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are used to study the morphology and structure of materials. nih.govwho.int SEM provides detailed images of the sample's surface. mdpi.com
Elemental analysis, often coupled with microscopy as in Energy Dispersive X-ray Spectroscopy (EDS or EDX), provides information about the elemental composition of a sample. nih.govwho.intfrontiersin.org This technique can confirm the presence of phosphorus and other elements within the THPC structure or its derivatives. nih.gov
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is utilized to examine the surface morphology of materials treated with THPC. This technique is particularly important in the textile industry to assess the effects of flame-retardant finishes on fabric structure.
In studies of cotton fabrics treated with THPC-based flame retardants, SEM is employed to visualize the coating and distribution of the polymer on the fibers. The resulting micrographs can reveal whether the treatment forms a smooth, uniform film or discrete particles on the fiber surface. These morphological details are critical as they can influence the fabric's physical properties, such as its handle and tear strength. For instance, after applying a THPC-urea precondensate, SEM images can show a clear coating on the cotton fibers, and any changes to this coating after various treatments or washing cycles can be monitored.
A related compound, Tetrakis(hydroxymethyl)phosphonium sulfate (THPS), has been studied as a component in chrome-free tanning processes for leather. SEM, in conjunction with Energy Dispersive X-ray spectroscopy (EDX), has been used to show that THPS tanning agents can penetrate and bind evenly within the leather matrix, leading to a tightly woven collagen fiber network.
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) offers higher resolution imaging compared to SEM, allowing for the characterization of nano-sized materials and the internal structure of treated fibers. TEM has been instrumental in analyzing the polymers formed from THPC on fabrics and in the synthesis of nanoparticles where THPC acts as a reducing and stabilizing agent. nih.govnih.gov
For THPC-based flame-retardant polymers on textiles, TEM can provide insights into the polymer's distribution within the fiber structure. nih.gov This is crucial for understanding the mechanism of flame retardancy, as the presence of the phosphorus-containing polymer within the cellulosic fiber can significantly alter its thermal decomposition pathway.
Furthermore, THPC has been rediscovered as an effective agent for the single-step synthesis of ultra-small noble metal nanoparticles and nanoalloys at room temperature. rsc.org In this context, TEM is essential for characterizing the resulting nanoparticles, providing data on their size, shape, and size distribution, which are critical parameters for their catalytic applications. rsc.org
Energy Dispersive X-ray Analysis (EDXA)
Energy Dispersive X-ray Analysis (EDXA), also known as EDX or EDS, is an analytical technique used for the elemental analysis or chemical characterization of a sample. It is often coupled with SEM or TEM to provide elemental information about the microscopic area being observed.
In the analysis of THPC-treated flame-retardant fabrics, EDXA is used to confirm the presence and distribution of phosphorus, which is the key flame-retardant element in THPC. By mapping the phosphorus signal across the fiber surface, researchers can assess the uniformity of the treatment. This technique was used in conjunction with SEM to analyze cotton fabrics treated with ammonium (B1175870) ethylenediamine (B42938) tetramethylenephosphonate (a phosphorus-containing compound) and trimethylol melamine, where EDX confirmed the composition of the flame-retardant coating. nih.gov
Similarly, in studies involving the related compound THPS for leather tanning, SEM-EDX results have revealed that both silicon (from co-tanning agents) and phosphorus (from THPS) tanning agents penetrate and bind evenly within the leather matrix. In another application, Environmental Scanning Electron Microscope (ESEM) coupled with EDS was used to determine compositional changes in scale solids after being treated with THPS as a dissolver. semanticscholar.org
Titration Methods
Titration methods are quantitative chemical analysis techniques used to determine the concentration of an identified analyte. For THPC and its derivatives, various titration methods are employed to ascertain the purity of the compound or the amount present on a treated material.
One of the primary methods for assaying the concentration of a THPC solution is potentiometric titration . A known weight of the THPC solution is diluted with deionized water, acidified with sulfuric acid, and then titrated with a standard solution of silver nitrate (B79036) (AgNO₃) using a silver electrode to detect the endpoint. cdc.gov This method is precise for determining the percentage of active THPC in a solution.
Another significant method, particularly for quantifying THPC-based polymers on fabrics, is potassium iodate-thiosulfate titration . nih.gov This iodometric titration technique is a reliable way to determine the amount of flame-retardant finish on a textile. The principle involves the oxidation of the phosphine species derived from the THPC polymer, with the amount of consumed oxidizing agent being proportional to the amount of THPC present. Iodometric titration methods are also traditionally used for quantifying the related compound THPS in biocide products. patsnap.comgoogle.com
| Titration Method | Analyte | Titrant | Application |
| Potentiometric Titration | THPC in solution | Silver Nitrate (AgNO₃) | Assaying the concentration of THPC in aqueous solutions. cdc.gov |
| Potassium Iodate-Thiosulfate Titration | THPC-based polymers | Potassium Iodate/Sodium Thiosulfate | Quantifying the amount of flame-retardant finish on fabrics. nih.gov |
Imaging Techniques in Dosimetry
THPC plays a crucial role as an antioxidant in polymer gel dosimeters, which are used for measuring three-dimensional radiation dose distributions in radiotherapy. Advanced imaging techniques are required to read out the dose information from these gels.
X-ray Computed Tomography (CT)
X-ray Computed Tomography (CT) is a widely used imaging modality for the readout of polymer gel dosimeters. The radiation-induced polymerization in the gel leads to a change in density, which can be measured as a change in the CT number (Hounsfield units). THPC is a key component in normoxic polyacrylamide gelatin (PAGAT) dosimeters, where it acts as an oxygen scavenger, allowing the polymerization to proceed in a predictable, dose-dependent manner under normal atmospheric conditions. nih.gov
Research has focused on optimizing CT imaging protocols to enhance the signal-to-noise ratio and accurately measure the dose response of PAGAT gels containing THPC. researchgate.net Studies have investigated the optimal concentration of THPC to maximize the dose response and minimize oxygen inhibition, with a concentration of approximately 4.5 mM being found to be effective. nih.gov The dose response of PAGAT dosimeters imaged with CT has been shown to be highly reproducible. nih.gov The sensitivity of the N-isopropyl acrylamide (B121943) (NIPAM) polymer gel, which also utilizes THPC, has been shown to be dependent on CT parameters like slice thickness and kVp. viamedica.pl
| Parameter | Finding | Reference |
| Optimal THPC Concentration | ~4.5 mM in PAGAT gels for maximized dose response. | nih.gov |
| Reproducibility | PAGAT dosimeters exhibit highly reproducible dose responses when imaged with CT. | nih.gov |
| CT Parameter Dependence | Sensitivity of NIPAM polymer gels with THPC is dependent on slice thickness and kVp. | viamedica.pl |
Cone Beam Computed Tomography (CBCT)
Cone Beam Computed Tomography (CBCT) is an evolution of CT technology that acquires volumetric data in a single rotation of the gantry. This capability makes it a promising tool for rapid 3D dosimetry. CBCT is used for the readout of various polymer gel dosimeters, including NIPAM and PAGAT formulations that contain THPC, to verify the dosimetric and spatial accuracy of advanced radiotherapy techniques. ubc.camdpi.com
The application of a 3D NIPAM polymer gel dosimetry system with CBCT readout has been implemented to verify complex dose distributions in stereotactic radiosurgery (SRS) and spatially fractionated radiotherapy (SFRT). ubc.ca Furthermore, 3D polymer gel dosimeters, including PAGAT, have been used with CBCT and iterative CBCT (iCBCT) for quality assurance procedures in radiotherapy, such as determining the coincidence of the mechanical and radiation isocenter of a medical accelerator. mdpi.com The fast 3D reading capability of CBCT makes it an invaluable tool for the clinical implementation and commissioning of novel treatment delivery methods. ubc.camdpi.com
Magnetic Resonance Imaging (MRI)
Magnetic Resonance Imaging (MRI) and the related technique of Magnetic Resonance Spectroscopy (MRS) offer powerful, non-invasive means for analyzing organophosphorus compounds like THPC and its derivatives. The phosphorus-31 (³¹P) nucleus is particularly well-suited for these techniques due to its 100% natural abundance, high gyromagnetic ratio, and the resulting excellent sensitivity in NMR and MRI experiments. mdpi.comresearchgate.net
³¹P MRS can be used to determine the concentrations of various phosphorus metabolites in biological tissues and can also track the fate of exogenous phosphorus-containing compounds. researchgate.netnih.govnih.gov This capability extends to the analysis of THPC derivatives in materials science. For instance, MRI methods are employed to characterize the distribution and diffusion of water in textiles, which is significant as THPC is used in flame-retardant finishes for fabrics. researchgate.net
The chemical shifts observed in ³¹P NMR spectra are sensitive to the chemical environment of the phosphorus atom, allowing for the identification and differentiation of THPC and its reaction products, such as its oxide, Tris(hydroxymethyl)phosphine oxide (THPO). researchgate.nettrilinkbiotech.comchemicalbook.com Quantitative ³¹P NMR, often performed with inverse-gated decoupling to ensure accuracy, can determine the conversion rates in reactions involving THPC. chemicalbook.comhuji.ac.il For example, in one synthesis analysis, THPC was assigned a distinct resonance at 27.8 ppm. chemicalbook.com
While direct MRI of THPC in materials is an area of ongoing research, the principles are based on established techniques like Chemical Shift Imaging (CSI), which combines conventional imaging and spectroscopy to acquire spectra from multiple locations simultaneously. nih.govnih.gov This could theoretically be applied to map the distribution of a THPC-based finish on a fabric or within a polymer matrix. The development of dual ³¹P/¹H MRI probes, which contain both phosphorus for ³¹P detection and a paramagnetic metal to enhance the ¹H signal, demonstrates the potential for creating multifunctional analytical systems involving phosphorus compounds. nih.gov
Quantitative Determination and Detection Limits
Formaldehyde Release Measurement
A prominent method for the quantitative determination of THPC involves measuring the formaldehyde that is released from the parent molecule. This technique is particularly relevant for assessing exposure in occupational settings and evaluating treated materials. cdc.gov One mole of THPC releases one mole of formaldehyde under specific reaction conditions. cdc.gov
The NIOSH Method 5046, for example, is designed to measure THPC aerosol by capturing it on a filter and then determining the formaldehyde released in the presence of 2,4-dinitrophenylhydrazine (B122626) (DNPH) and heat. cdc.gov The resulting formaldehyde-DNPH derivative is then analyzed using High-Performance Liquid Chromatography (HPLC). A significant challenge with this method is the potential interference from ambient formaldehyde gas. cdc.gov To address this, a correction is applied by simultaneously sampling for formaldehyde gas using separate samplers. cdc.gov
Standardized tests originally developed for the textile industry are also employed to measure formaldehyde released from fabrics treated with formaldehyde-based resins, which would include THPC-derived finishes. cottoninc.comcottonworks.com These methods simulate different exposure scenarios.
AATCC Test Method 112: This sealed jar method measures formaldehyde released into the air above a fabric specimen suspended over water at a controlled temperature. The formaldehyde is absorbed into the water and then quantified, typically by spectrophotometry after reaction with a chromogenic reagent. This method captures both free and releasable formaldehyde. cottoninc.comcottonworks.com
ISO 14184-1 (Water Extraction Method): This method aims to determine the amount of free and hydrolyzed formaldehyde by extracting a fabric sample with water at 40°C. The formaldehyde content in the aqueous extract is then measured colorimetrically. europa.euqima.com
The amount of formaldehyde released and detected can be influenced by factors such as pH, temperature, and the presence of other chemicals. researchgate.netnottingham.edu.cn For instance, the formaldehyde content released from THPC in leather tanning processes increases at higher pH levels. researchgate.netuc.edu
| Method Type | Principle | Application | Typical Detection Limit |
| NIOSH 5046 (THPC Aerosol) | Collection on filter, derivatization with DNPH, HPLC analysis of formaldehyde-DNPH. | Air monitoring | Theoretical working range is 0.43 to 67 mg/m³ for a 15-L air sample. cdc.gov |
| AATCC 112 (Textiles) | Vapor phase release in a sealed jar, absorption in water, spectrophotometric analysis. | Fabric emissions | The margin for error in low-level samples is about 75 ppm. cottoninc.com |
| ISO 14184-1 (Textiles) | Water extraction at 40°C, colorimetric analysis of the extract. | Fabric content | The detection limit for the similar Japanese Law 112 method is 20 ppm. cottoninc.com |
Methods for THPS in Water Samples (e.g., KMnO₄ Absorption)
For the quantitative analysis of Tetrakis(hydroxymethyl)phosphonium sulfate (THPS), a common derivative of THPC used as a biocide in industrial water systems, a spectrophotometric method based on potassium permanganate (KMnO₄) absorption has been developed. patsnap.comgoogle.comgoogle.com This method is effective for field measurements in various water types, including freshwater and saltwater. patsnap.com
The core principle of this method is the reaction between THPS and KMnO₄ in an acidic solution. THPS reduces the purple permanganate ion (MnO₄⁻), causing a decrease in the solution's absorbance. The change in absorbance is directly proportional to the concentration of THPS in the sample. patsnap.comgoogle.com
The analytical procedure involves the following steps:
A water sample containing THPS is mixed with a KMnO₄ solution of a known concentration. google.com
The mixture is allowed to react for a specific period, typically around 2 minutes. google.com
The intensity of the KMnO₄ absorption is measured using a spectrophotometer at a primary wavelength of 525 nm, which is the absorbance maximum for KMnO₄. patsnap.comgoogle.com
To improve accuracy and lower the detection limit, a background intensity measurement is taken at a wavelength where KMnO₄ does not significantly absorb, such as 650 nm. This background value is subtracted from the primary measurement to normalize the result. patsnap.comgoogle.com
The concentration of THPS is then determined by comparing the normalized absorbance value to a pre-established calibration curve, which plots KMnO₄ absorbance against known THPS concentrations. patsnap.comgoogle.com
This method has been shown to be both accurate and sensitive for quantifying THPS in water samples. patsnap.com
| Parameter | Value | Conditions / Notes |
| Limit of Detection (LOD) | ~2 ppm | Achieved with normalization by subtracting background absorption at 650 nm. patsnap.comgoogle.com |
| Dynamic Range | 2 - 500 ppm | Using a 1 mM KMnO₄ solution. google.com |
| 10 - 700 ppm | Using a 2 mM KMnO₄ solution. google.com | |
| Linear Range | 0 - 200 ppm | A linear relationship is observed between THPS concentration and KMnO₄ absorption in this range. google.com |
| Measurement Wavelength | 525 nm | Primary absorbance wavelength for KMnO₄. patsnap.comgoogle.com |
| Background Wavelength | 650 nm | Used for normalization. patsnap.comgoogle.com |
Beyond the KMnO₄ method, other analytical techniques such as capillary electrophoresis with capacitively coupled contactless conductivity detection have also been developed for the determination of THPS, demonstrating a limit of detection of 15.0 µmol/L. nih.govresearchgate.net
Environmental Fate and Ecotoxicological Considerations Academic Focus
Degradation Pathways in Environmental Media
THPC is known to degrade rapidly in the environment, influenced by factors such as moisture, sunlight, and pH. The degradation process involves both abiotic and biotic pathways, leading to the formation of several breakdown products.
The stability of THPC in aqueous solutions is highly dependent on pH. researchgate.net Studies have shown that THPC solutions are stable at a pH below 5.0. nottingham.edu.cn However, as the pH increases, the stability of THPC decreases. nottingham.edu.cn Decomposition begins at pH 5.0, and by pH 8.0, THPC is completely converted to its degradation products. nottingham.edu.cn At a pH greater than 9.0, all phosphorus-containing compounds are converted to Tris(hydroxymethyl)phosphine (B1196123) Oxide (THPO). nottingham.edu.cn This pH-dependent degradation is a critical factor in determining the persistence of THPC in various aquatic environments. researchgate.net
The following table summarizes the effect of pH on the stability of THPC in aqueous solutions.
| pH Level | Stability of THPC | Primary Compounds Present |
| < 5.0 | Stable | THPC, Tris(hydroxymethyl)phosphine (THP), Tris(hydroxymethyl)phosphine Oxide (THPO) |
| 5.0 | Begins to decompose | THPC and its degradation products |
| 8.0 | Complete conversion | THP and THPO |
| > 9.0 | - | THPO |
Data sourced from multiple studies. nottingham.edu.cn
Organophosphorus compounds like THPC are generally considered to be less persistent in the environment compared to halogenated flame retardants. georgiasouthern.edu While specific comprehensive biodegradability studies on THPC are not extensively detailed in the provided search results, the rapid breakdown of the compound in the environment suggests that it is likely subject to microbial degradation. The chemical's structure and its rapid degradation in the presence of moisture point towards susceptibility to biological breakdown processes. However, it is noted that while some organophosphorus flame retardants are readily biodegradable, the health effects of many of these chemicals are not widely explored. daneshyari.com
The degradation of THPC in aqueous media leads to the formation of key products, primarily Tris(hydroxymethyl)phosphine (THP) and its oxidized form, Tris(hydroxymethyl)phosphine Oxide (THPO). researchgate.netnottingham.edu.cn In many instances, THPC itself is not the chemically active species but serves as a reservoir for the more reactive THP. researchgate.net
Under basic conditions, THPC degrades to form THP and formaldehyde (B43269). THP is a water-soluble, tertiary phosphine (B1218219) that can be oxidized to THPO in the presence of air. researchgate.netwikipedia.org The conversion of THP to THPO is a significant pathway in the environmental fate of THPC. researchgate.net Studies have shown that at a pH above 9.0, all phosphorus compounds from THPC are converted to THPO. nottingham.edu.cn The synthesis of THPO often involves the oxidation of THP or neutralized THPC. researchgate.netresearchgate.net
The primary degradation pathway can be summarized as: THPC → THP + Formaldehyde → THPO wikipedia.orgresearchgate.net
This conversion is influenced by pH, with alkaline conditions favoring the formation of THP and its subsequent oxidation to THPO. nottingham.edu.cn
Environmental Transport and Distribution
The movement and partitioning of THPC in the environment are governed by its physical and chemical properties, particularly its high water solubility. wikipedia.org
The bioaccumulation potential of THPC is considered to be low. This is attributed to its hydrophilic nature and low n-octanol/water partition coefficient (log Pow). inchem.org An estimation of the Bioconcentration Factor (BCF) also supports a low potential for bioaccumulation. Because it is an ionic compound, it is not expected to accumulate significantly in organisms. While organophosphorus flame retardants as a class are generally less persistent and bioaccumulative than their halogenated counterparts, some have been noted for their tendency to bioaccumulate. daneshyari.comresearchgate.net However, for THPC specifically, its reactivity and hydrophilic properties make significant bioaccumulation unlikely.
Ecological Incident Data and Research Gaps
Ecological Incident Data
Documented ecological incidents specifically attributed to Tetrakis(hydroxymethyl)phosphonium (B1206150) chloride (THPC) are limited in publicly available scientific literature. However, one significant event has been noted where THPC was a potential contributing factor.
In May 2011, a major fish kill occurred along a 70-mile stretch of the Ogeechee River in Georgia, resulting in the death of an estimated 38,000 fish. georgiasouthern.edu In the subsequent investigation led by the U.S. Environmental Protection Agency, water sample analysis identified the presence of trace amounts of THPC, alongside elevated levels of other chemicals like formaldehyde and ammonia (B1221849). georgiasouthern.edu This discovery led to further research into the potential role of THPC as a contributor to the mass mortality of aquatic life observed in the river. georgiasouthern.edu
Table 1: Documented Ecological Incident Involving THPC
| Incident Details | Description |
| Event | Large-scale fish and wildlife mortality |
| Location | Ogeechee River, Georgia, USA |
| Date | May 2011 |
| Impact | An estimated 38,000 fish were found dead, in addition to other affected wildlife such as alligators, birds, and turtles. georgiasouthern.edu |
| Associated Chemical | Trace amounts of Tetrakis(hydroxymethyl)phosphonium chloride (THPC) were discovered in water samples, among other chemicals. georgiasouthern.edu |
Research Gaps
Despite its use in various industrial applications, significant gaps remain in the understanding of THPC's environmental fate and its full ecotoxicological profile. The available literature highlights several key areas where further research is critically needed.
A primary research gap is the comprehensive understanding of THPC's impact on aquatic organisms. georgiasouthern.edu While it is known to be very toxic to aquatic life, the full extent of its environmental effects following discharge into natural waters is described as "completely unknown". georgiasouthern.edufishersci.com This lack of knowledge hinders the ability to conduct thorough ecological risk assessments. regulations.gov
Further areas of uncertainty include:
Degradation and Derivatives: The identity, quantity, and toxicity of chemical species that form as THPC ages or polymerizes in the environment are not well understood. nih.gov It is considered highly likely that oxidized forms of THPC exist, but their specific chemical properties and toxicity have not been adequately characterized. nih.gov
Mixture Effects: The environmental impact of THPC in combination with other chemicals is an understudied area. Research has suggested that the presence of other common contaminants, such as ammonium (B1175870), can influence the toxicity of THPC on plankton communities, indicating a need for more studies on the effects of chemical mixtures. doaj.org
Comprehensive Risk Assessment: There is a recognized need for a comprehensive ecological risk assessment for tetrakis(hydroxymethyl) phosphonium (B103445) salts. regulations.gov This includes assessing the potential risks to endangered species. regulations.gov
Data for Environmental Modeling: There is a general lack of extensive data on the environmental concentrations of THPC, which is essential for accurate exposure modeling and risk characterization. researchgate.netnih.gov
Table 2: Summary of Key Research Gaps for THPC
| Research Area | Description of Knowledge Gap |
| Aquatic Ecotoxicology | The overall environmental impact and toxicological risks for aquatic organisms following exposure are described as "completely unknown". georgiasouthern.edu |
| Chemical Derivatives | Lack of information on the types, amounts, and toxicity of THPC derivatives and its oxidized forms that may be present in the environment. nih.gov |
| Mixture Toxicity | The effects of THPC in combination with other environmental contaminants, such as ammonium, are not well-studied. doaj.org |
| Ecological Risk Assessment | A comprehensive ecological risk assessment, including for endangered species, is needed. regulations.gov |
| Environmental Fate | Insufficient data on persistence, mobility, and bioaccumulation potential in various environmental compartments. fishersci.com |
Q & A
Q. What are the critical parameters for handling and storing THPC to ensure stability in aqueous solutions?
THPC is hygroscopic and sensitive to oxidation. Store at 0–6°C in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent decomposition. Solutions should be prepared in deoxygenated water to minimize oxidation, and pH should be monitored (ideally neutral to slightly acidic) to avoid premature crosslinking or degradation .
Q. How can researchers mitigate THPC’s reactivity with atmospheric oxygen during experimental workflows?
Use degassed solvents and inert atmosphere gloveboxes for solution preparation. For kinetic studies, employ real-time oxygen scavenging monitoring via UV-Vis spectroscopy (e.g., tracking absorbance at 260 nm for oxygen-related intermediates). Antioxidants like sodium ascorbate can be co-administered in non-interfering concentrations .
Q. What analytical techniques are recommended for quantifying THPC purity and degradation products?
- 31P NMR : Detects phosphorous-containing degradation products (e.g., tris(hydroxymethyl)phosphine oxide).
- Ion Chromatography : Quantifies chloride ions to confirm stoichiometric integrity.
- TGA/DSC : Assesses thermal stability and identifies decomposition thresholds (e.g., exothermic peaks above 116°C) .
Advanced Research Questions
Q. How can THPC’s crosslinking efficiency in protein-based hydrogels be optimized while maintaining cytocompatibility?
Methodology :
- Pre-Treatment : Heat gelatin at 45°C for 30 minutes to denature collagen and expose reactive amine groups.
- Crosslinking Ratio : Use a 1:2 molar ratio of THPC to lysine residues (determined via amino acid analysis).
- Post-Curing : Incubate hydrogels at 37°C for 24 hours to enhance covalent bond formation. Validate cytocompatibility via live/dead assays (e.g., >90% viability in NIH/3T3 fibroblasts) .
Q. What strategies resolve contradictions in THPC’s catalytic synthesis routes (e.g., CuCl2 vs. alternative catalysts)?
Comparative Analysis :
- CuCl2-Catalyzed Synthesis : Achieves 85% yield at 60°C with a space velocity of 150 h⁻¹ but requires post-synthesis purification to remove copper residues (ICP-MS recommended).
- Metal-Free Routes : Use formaldehyde excess (5:1 molar ratio to PH3) and acidic conditions (pH 3–4) to drive THPC formation, though yields drop to 65%. Prioritize based on application needs (e.g., biomedical vs. industrial) .
Q. How can THPC’s role in oxygen scavenging for polymer gel dosimeters be quantified to balance efficacy and material integrity?
Experimental Design :
- Dosimeter Formulation : Incorporate 0.5–2.0 wt% THPC in polyacrylamide gels.
- Oxygen Scavenging Kinetics : Measure via electron paramagnetic resonance (EPR) to track radical quenching rates.
- Mechanical Impact : Perform rheometry to ensure storage modulus (G’) remains >500 Pa post-crosslinking, avoiding brittleness .
Q. What methodologies assess THPC’s acute toxicity in biological systems when in vivo data is limited?
Tiered Approach :
In Silico Prediction : Use QSAR models (e.g., ECOSAR) to estimate LC50 for aquatic organisms.
In Vitro Screening : Conduct MTT assays on human keratinocytes (HaCaT) and hepatocytes (HepG2) at 0.1–10 mM THPC.
Ecotoxicity : Perform Daphnia magna immobilization tests (OECD 202) to derive EC50 values, noting hazard thresholds at >10 mg/L .
Q. How do THPC’s decomposition products (e.g., HCl, phosphorus oxides) influence experimental reproducibility in high-temperature reactions?
Mitigation Protocol :
- Gas Scrubbers : Install alkaline traps (e.g., NaOH solution) to neutralize HCl vapors.
- Real-Time Monitoring : Use FTIR spectroscopy to detect P=O stretches (1250–1300 cm⁻¹) and adjust reaction parameters dynamically.
- Post-Reaction Analysis : Quantify residual phosphorus via inductively coupled plasma optical emission spectroscopy (ICP-OES) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
